(5-Methylfuran-3-yl)methanol
CAS No.: 20416-19-7
Cat. No.: VC2476262
Molecular Formula: C6H8O2
Molecular Weight: 112.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20416-19-7 |
---|---|
Molecular Formula | C6H8O2 |
Molecular Weight | 112.13 g/mol |
IUPAC Name | (5-methylfuran-3-yl)methanol |
Standard InChI | InChI=1S/C6H8O2/c1-5-2-6(3-7)4-8-5/h2,4,7H,3H2,1H3 |
Standard InChI Key | IVMUOQVJXSCZKF-UHFFFAOYSA-N |
SMILES | CC1=CC(=CO1)CO |
Canonical SMILES | CC1=CC(=CO1)CO |
Introduction
(5-Methylfuran-3-yl)methanol, with the CAS number 20416-19-7, is an organic compound belonging to the furan family. It is characterized by its molecular formula, C₆H₈O₂, and a molecular weight of 112.13 g/mol . This compound is often used in various chemical and life science applications due to its unique properties and reactivity.
Synthesis and Applications
The synthesis of (5-Methylfuran-3-yl)methanol typically involves the modification of furan rings, which are common in organic chemistry. This compound can be used as a building block for more complex molecules due to its reactive functional groups. It is also part of the catalog of life science materials provided by companies like American Elements, which supplies it in various purity forms for research and industrial applications .
Safety and Handling
(5-Methylfuran-3-yl)methanol is classified under the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) with specific hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Handling this compound requires appropriate protective equipment and adherence to safety protocols to minimize exposure risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume